Cyclo(-Gly-Gln) vs. Linear Gly-Gln: Systemic Efficacy Following Peripheral Administration
Cyclo(-Gly-Gln) demonstrates statistically significant attenuation of β-endorphin-induced hypotension following intra-arterial (i.a.) injection, whereas its linear counterpart Gly-Gln shows no effect. This directly quantifies the functional advantage of cyclization for peripheral administration [1].
| Evidence Dimension | Attenuation of β-endorphin-induced hypotension |
|---|---|
| Target Compound Data | 5 mg/kg i.a. significantly attenuates fall in arterial pressure |
| Comparator Or Baseline | Gly-Gln (linear) at comparable dose: ineffective i.a. |
| Quantified Difference | Cyclo(-Gly-Gln) effective; Gly-Gln ineffective via i.a. route |
| Conditions | Pentobarbital-anesthetized rats pretreated with β-endorphin (0.5 nmol i.c.v.) |
Why This Matters
For researchers requiring systemic administration in in vivo models, cyclo(-Gly-Gln) is the only viable option between these two peptides.
- [1] Unal, C. B., Owen, M. D., & Millington, W. R. (1997). Cyclo(Gly-Gln) inhibits the cardiorespiratory depression produced by beta-endorphin and morphine. Brain Research, 747(1), 52–59. View Source
